molecular formula C13H11BrN2O4 B13906405 Methyl 2-(2-(4-bromophenyl)-4,6-dihydroxypyrimidin-5-yl)acetate

Methyl 2-(2-(4-bromophenyl)-4,6-dihydroxypyrimidin-5-yl)acetate

Cat. No.: B13906405
M. Wt: 339.14 g/mol
InChI Key: YNRMHFPIRYXKEH-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-bromophenyl)-4,6-dihydroxypyrimidin-5-yl)acetate is an organic compound with a complex structure that includes a bromophenyl group and a dihydroxypyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(4-bromophenyl)-4,6-dihydroxypyrimidin-5-yl)acetate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(4-bromophenyl)-4,6-dihydroxypyrimidin-5-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.

Scientific Research Applications

Methyl 2-(2-(4-bromophenyl)-4,6-dihydroxypyrimidin-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-(4-bromophenyl)-4,6-dihydroxypyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Methyl 2-(2-(4-bromophenyl)-4,6-dihydroxypyrimidin-5-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H11BrN2O4

Molecular Weight

339.14 g/mol

IUPAC Name

methyl 2-[2-(4-bromophenyl)-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetate

InChI

InChI=1S/C13H11BrN2O4/c1-20-10(17)6-9-12(18)15-11(16-13(9)19)7-2-4-8(14)5-3-7/h2-5H,6H2,1H3,(H2,15,16,18,19)

InChI Key

YNRMHFPIRYXKEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(N=C(NC1=O)C2=CC=C(C=C2)Br)O

Origin of Product

United States

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